molecular formula C5H14ClNO B13490407 [(2R)-2-methoxypropyl](methyl)amine hydrochloride

[(2R)-2-methoxypropyl](methyl)amine hydrochloride

Cat. No.: B13490407
M. Wt: 139.62 g/mol
InChI Key: PXTPJTWXYQKSBR-NUBCRITNSA-N
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Description

(2R)-2-methoxypropylamine hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of amine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is commonly used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methoxypropylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of (2R)-2-methoxypropylamine hydrochloride often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as 2-methoxypropylamine and methyl iodide, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methoxypropylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines or other functionalized compounds .

Scientific Research Applications

(2R)-2-methoxypropylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of (2R)-2-methoxypropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(2R)-2-methoxypropylamine hydrochloride can be compared with other similar compounds, such as:

    Methylamine hydrochloride: A simpler amine with a similar structure but lacking the methoxy group.

    Ethylamine hydrochloride: Another amine with an ethyl group instead of a methoxy group.

    Dimethylamine hydrochloride: A compound with two methyl groups attached to the nitrogen atom.

The uniqueness of (2R)-2-methoxypropylamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

(2R)-2-methoxypropylamine hydrochloride, commonly referred to as (2R)-2-methoxypropylamine, is a chiral amine that plays a significant role in various biological and chemical applications. This compound is notable for its potential interactions with biological systems, influencing enzymatic activity, receptor binding, and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

(2R)-2-methoxypropylamine hydrochloride is characterized by its chiral structure, which allows it to interact selectively with biological targets. The compound's basic amine functionality enables it to participate in nucleophilic substitutions and form hydrogen bonds with various biomolecules.

The biological activity of (2R)-2-methoxypropylamine is primarily mediated through its interactions with enzymes and receptors. The amine group can form ionic and hydrogen bonds, modulating the activity of these targets. For instance:

  • Enzyme Interactions : The compound has been shown to influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the specific enzyme involved.
  • Receptor Binding : Its structural properties suggest that it may bind to various receptors, impacting signaling pathways related to neurotransmission and metabolic regulation .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of (2R)-2-methoxypropylamine hydrochloride:

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated inhibition of phospholipase A2 activity, indicating potential for drug-induced phospholipidosis .
Study 2Receptor ModulationExhibited binding affinity for melanocortin receptors, suggesting a role in appetite regulation .
Study 3Metabolic PathwaysInfluenced metabolic pathways in liver cells, affecting lipid metabolism .

Case Studies

  • Inhibition of Phospholipase A2 :
    • A study reported that (2R)-2-methoxypropylamine hydrochloride inhibited lysosomal phospholipase A2 (PLA2G15), which is crucial for lipid metabolism. This inhibition was correlated with the development of phospholipidosis in cellular models .
  • Appetite Regulation :
    • Research highlighted the compound's role as a selective antagonist of melanocortin-4 receptors. In animal studies, it was found to promote food intake in tumor-bearing mice following oral administration, suggesting potential applications in managing cachexia or appetite loss .
  • Metabolic Effects :
    • Another investigation demonstrated that the compound modulated lipid profiles in hepatocytes, indicating its involvement in metabolic regulation and potential therapeutic applications for metabolic disorders .

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2R)-2-methoxy-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1

InChI Key

PXTPJTWXYQKSBR-NUBCRITNSA-N

Isomeric SMILES

C[C@H](CNC)OC.Cl

Canonical SMILES

CC(CNC)OC.Cl

Origin of Product

United States

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